(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride
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Overview
Description
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride is a complex organic compound featuring both imidazole and isoxazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride typically involves multi-step organic reactions. One common route includes:
Formation of the Imidazole Ring: Starting with the synthesis of 1-ethyl-1H-imidazole, which can be achieved through the cyclization of glyoxal, ammonia, and an appropriate aldehyde under acidic conditions.
Piperazine Derivatization: The imidazole derivative is then reacted with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate.
Isoxazole Formation: The 5-methylisoxazole moiety is synthesized separately, often through the cyclization of 3-methyl-2-butanone oxime with acetic anhydride.
Final Coupling: The intermediate imidazole-piperazine compound is then coupled with the isoxazole derivative under basic conditions to form the final product.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and isoxazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, under basic conditions with catalysts like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the imidazole and isoxazole rings.
Reduction: Reduced forms of the carbonyl group, potentially forming alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology
In biological research, it serves as a ligand in the study of enzyme interactions and receptor binding due to its imidazole and isoxazole rings.
Medicine
The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological and inflammatory diseases.
Industry
In the industrial sector, it can be used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, altering their activity, while the isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing receptor binding.
Comparison with Similar Compounds
Similar Compounds
- (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride
- (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(5-ethylisoxazol-3-yl)methanone hydrochloride
Uniqueness
The unique combination of the imidazole and isoxazole rings in (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2.ClH/c1-3-17-5-4-15-14(17)19-8-6-18(7-9-19)13(20)12-10-11(2)21-16-12;/h4-5,10H,3,6-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAYXEHRRNXQLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=NOC(=C3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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